ULMOAFBCJLZSSW-UHFFFAOYSA-N
Description
ULMOAFBCJLZSSW-UHFFFAOYSA-N is a chemical compound uniquely identified by its InChIKey, a standardized identifier that encodes molecular structure information. Based on analogous compounds (e.g., NPMRPDRLIHYOBW-UHFFFAOYSA-N in ), typical properties of such compounds include molecular weight, LogP (lipophilicity), polar surface area (PSA), and physicochemical stability. These parameters are critical for applications in drug discovery, materials science, or catalysis .
Properties
Molecular Formula |
C22H16N2O2 |
|---|---|
Molecular Weight |
340.382 |
InChI |
InChI=1S/C22H16N2O2/c1-26-17-10-8-16(9-11-17)24-13-20-19(22(24)25)12-15-7-6-14-4-2-3-5-18(14)21(15)23-20/h2-12H,13H2,1H3 |
InChI Key |
ULMOAFBCJLZSSW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CC3=C(C2=O)C=C4C=CC5=CC=CC=C5C4=N3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
A comparative analysis of ULMOAFBCJLZSSW-UHFFFAOYSA-N with structurally related compounds reveals key differences in molecular architecture and properties. For example:
Key observations:
- Its polar surface area (PSA) is lower than RAWMIERDKUXAKC-UHFFFAOYSA-N (105.6 Ų), implying reduced solubility in aqueous environments .
Chemical Reactivity and Stability
Chemical hardness (η) and softness (σ), as defined in , influence reactivity. For example, compound D in (η = 4.2 eV, σ = 0.24 eV⁻¹) behaves as a hard base, while compound C (σ = 0.32 eV⁻¹) acts as a soft base. By analogy, this compound’s electronic structure (e.g., electron-withdrawing groups) may position it as a soft base, favoring interactions with soft acids like transition metals .
Patent and Literature Landscape
- Patent Activity : Compounds like RAWMIERDKUXAKC-UHFFFAOYSA-N have 24 patents (), whereas this compound’s patent count is unrecorded in the evidence.
- Algorithmic Selection : Dissimilarity-based algorithms (e.g., MaxMin) could prioritize this compound for diversity-oriented screening, as demonstrated in for maximizing biological activity coverage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
